Sciadonic acid

Overview

Description

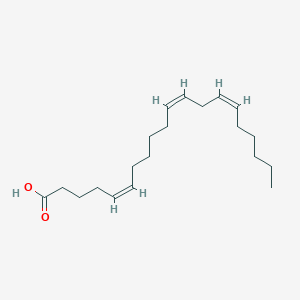

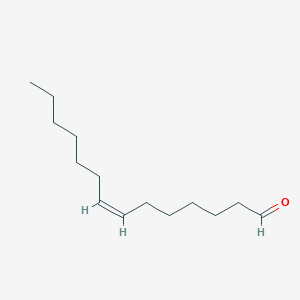

Sciadonic acid is a naturally occurring fatty acid found in many plant oils. It has a unique structure, consisting of a long-chain hydrocarbon backbone with two cyclopropane rings attached to it. This compound has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

Metabolic Characteristics

- Metabolic Behavior in Cells : Sciadonic acid (20:3 Delta-5,11,14) is characterized by its unique metabolic behavior in the process of acylation to phospholipid in HepG2 cells. It's shown to have a significant accumulation in phosphatidylinositol (PtdIns), similar to arachidonic acid, indicating its potential as an experimental tool to study the significance of arachidonic acid-residue of PtdIns-origin bioactive lipids (Tanaka et al., 2001).

Hypotriglyceridemic Effect

- Inhibition of Δ9‐Desaturase Expression and Activity : this compound exhibits a hypotriglyceridemic effect mediated through the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) expression and activity. This action mechanism contributes to the fatty acid metabolism and reduced triacylglycerol release, making it an important factor in nutritional studies (Pédrono et al., 2018).

Lipid Metabolism Effects

- Modification of Lipid Metabolism : Research on rats indicates that this compound can modify lipid metabolism, demonstrated by lower serum and liver triacylglycerol levels in rats fed with this compound. This suggests its potential application in studying dietary effects on lipid metabolism (Endo et al., 2009).

Role in Phospholipid Metabolism

- Incorporation into Phospholipids and Pro-inflammatory Mediator Reduction : this compound's incorporation into cellular phospholipids correlates with a reduction in pro-inflammatory mediators in murine macrophages. This effect is partly due to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), highlighting its role in modulating inflammatory responses (Chen et al., 2012).

Anticancer Potential

- Presence in Breast Cancer Tissue : this compound has been detected in vivo in hormone-positive breast cancer tissue. This discovery opens avenues for further studies into its functional implications and role in cancer biology (Park et al., 2018).

Antioxidant and Anti-inflammatory Properties

- Enhanced Effects in Fractionated Kernel Oil : this compound–rich fractionated kernel oil from Torreya fargesii exhibits significant antioxidant and anti-inflammatory effects. This study underlines the potential pharmacological applications of this compound–enriched oils (Zhou et al., 2019).

Obesity and Gut Microbiota

- Effect on High-Fat Diet-Induced Obesity : this compound has shown effectiveness in attenuating high-fat diet-induced obesity in mice. It modifies lipid metabolism, enhances antioxidant levels, and alters gut microbiota composition, suggesting its therapeutic potential in metabolic disorders (Chen et al., 2023).

Diabetes Management

- Antidiabetic Effects via PI3K-AKT Pathway Activation : this compound demonstrates potential antidiabetic effects on type 2 diabetic mice, largely through the activation of the PI3K-AKT signaling pathway and altering intestinal flora, making it a candidate for diabetes management strategies (Chen et al., 2022).

Mechanism of Action

Sciadonic acid (SA) is an anti-inflammatory fatty acid displacing arachidonic acid (ARA) from specific phospholipid pools, thus modulating downstream pro-inflammatory lipid mediators . SA could also activate the PI3K/AKT/GLUT-2 signaling pathway, promote glucose metabolism gene expression, and maintain glucose homeostasis .

Future Directions

properties

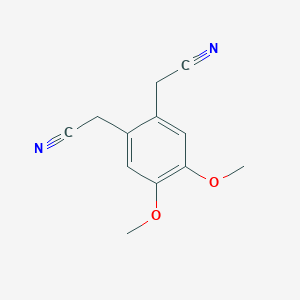

IUPAC Name |

(5Z,11Z,14Z)-icosa-5,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHHYVQTPBEDFE-URZBRJKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317197 | |

| Record name | Sciadonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7019-85-4 | |

| Record name | Sciadonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7019-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sciadonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sciadonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCIADONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3H52QB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)

![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)